molecular formula C17H17ClINO2 B254268 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide

Cat. No. B254268
M. Wt: 429.7 g/mol
InChI Key: ICEVHCIHEKXOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide, also known as A-796260, is a potent and selective cannabinoid receptor agonist. It is a synthetic compound that has been developed for scientific research purposes. The compound has been studied extensively for its potential therapeutic applications in various medical conditions.

Mechanism of Action

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide is a selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is mainly expressed in immune cells and has been shown to play a role in the regulation of inflammation and pain. 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide activates the CB2 receptor, which leads to the inhibition of the release of pro-inflammatory cytokines and the reduction of pain sensation.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide has been shown to have potent analgesic effects in animal models of pain. The compound has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide is a potent and selective agonist of the CB2 receptor, which makes it a valuable tool for studying the role of the CB2 receptor in various physiological and pathological conditions. The compound has been shown to have high affinity and selectivity for the CB2 receptor, which makes it a useful tool for studying the pharmacology of the CB2 receptor. However, the compound has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide. One direction is to further investigate the potential therapeutic applications of the compound in various medical conditions. Another direction is to study the pharmacology of the CB2 receptor and its role in various physiological and pathological conditions. The development of more potent and selective CB2 receptor agonists could also be a future direction for the study of 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide involves several steps. The starting material is 4-chlorophenol, which is reacted with 4-iodo-2-methylbenzylamine to form the intermediate compound. The intermediate is then reacted with butanoyl chloride to obtain the final product, 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. The compound has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Product Name

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide

Molecular Formula

C17H17ClINO2

Molecular Weight

429.7 g/mol

IUPAC Name

4-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)butanamide

InChI

InChI=1S/C17H17ClINO2/c1-12-11-14(19)6-9-16(12)20-17(21)3-2-10-22-15-7-4-13(18)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,20,21)

InChI Key

ICEVHCIHEKXOFR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCCOC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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